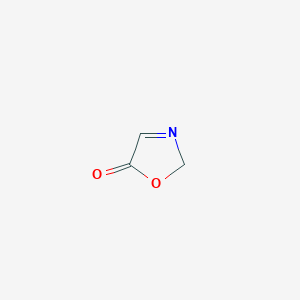

3-Oxazolin-5-one

Description

Structure

3D Structure

Properties

CAS No. |

5839-94-1 |

|---|---|

Molecular Formula |

C3H3NO2 |

Molecular Weight |

85.06 g/mol |

IUPAC Name |

2H-1,3-oxazol-5-one |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h1H,2H2 |

InChI Key |

DQRFCVHLNUNVPL-UHFFFAOYSA-N |

Canonical SMILES |

C1N=CC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxazolin 5 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing oxazolones have been established for over a century and rely on cyclization and condensation reactions, often requiring stoichiometric reagents and elevated temperatures.

Erlenmeyer-Plochl Condensation and its Modifications

The most recognized route for synthesizing unsaturated 4-alkylidene-2-oxazolin-5-ones is the Erlenmeyer-Plochl reaction. iarjset.com The classical approach involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). iarjset.comvulcanchem.com The acetic anhydride serves as both the cyclodehydrating agent for the N-acylglycine to form the intermediate 2-phenyl-oxazolin-5-one, and as a reactant in the subsequent condensation. rsc.org

The mechanism proceeds via the cyclization of the N-acylamino acid to the oxazolone (B7731731) intermediate, which possesses acidic protons at the C-4 position. rsc.orgwikipedia.org This intermediate is then deprotonated by the base, and the resulting enolate undergoes a condensation reaction with the carbonyl compound to yield the final 4-alkylidene or 4-arylidene product. rsc.orgwikipedia.org

Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and expand the substrate scope. These modifications often involve alternative catalysts or energy sources. For instance, zinc acetate (Zn(OAc)₂) under ultrasonication has been shown to be a highly efficient and green catalyst for this transformation, significantly reducing reaction times from hours to minutes. lidsen.comlidsen.com Other reported catalysts include bismuth(III) salts, potassium carbonate, and nano Fe₂O₃. lidsen.comvulcanchem.comresearchgate.net

Table 1: Modifications of the Erlenmeyer-Plochl Reaction

| Catalyst/Condition | Starting Materials | Product Type | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Sodium Acetate / Acetic Anhydride | Hippuric Acid, Aromatic Aldehyde | 4-Arylmethylidene-2-phenyl-5-oxazolinone | Classical, well-established method. | lidsen.comiarjset.com |

| Zinc Acetate / Ultrasonication | Hippuric Acid, Aryl/Heterocyclic Aldehyde | 4-Arylmethylidene-2-phenyl-5-oxazolinone | High yields, short reaction times (4-8 min), energy efficient. | lidsen.comlidsen.com |

| Bismuth(III) Acetate | Hippuric Acid, Aromatic Aldehyde | Azlactones | Low toxicity and low cost of catalyst. | researchgate.net |

| Neutral Alumina / Boric Acid | Hippuric Acid, Aromatic Carbonyls | 4-Arylidene-2-phenyl oxazole- 5(4H)-ones | Reusable catalyst system. | biointerfaceresearch.com |

| Microwaves (catalyst-free) | Hippuric Acid, Aromatic Carbonyls | 4-Arylidene-2-phenyl oxazole- 5(4H)-ones | Rapid (4-5 minutes), catalyst-free conditions. | biointerfaceresearch.com |

Cyclodehydration Reactions

Syntheses from Alpha-Acylamino Acids

This approach is not limited to free carboxylic acids. The cyclization of α-acylamino esters and amides can also yield oxazolones using reagents like phosphorus pentachloride or thionyl chloride. bu.edu.eg For example, N-(meta-acylaminobenzoyl)-α-aminoacids can be converted into their corresponding Δ²-oxazolin-5-ones by heating with acetic anhydride. nih.gov Furthermore, certain α-haloacyl-amino acids can be cyclized to oxazolones using acetic anhydride, a method known as the Bergmann synthesis. researchgate.net

Modern and Catalytic Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing the 3-oxazolin-5-one ring, often utilizing metal catalysts or photochemical activation to achieve transformations under milder conditions with greater control.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for synthesizing heterocyclic compounds, including oxazolones and their parent oxazole (B20620) structures. frontiersin.orgresearchgate.net These methods offer novel pathways for bond formation. For instance, dinuclear zinc catalysts have been used in a multicomponent reaction between α-hydroxy ketones, isatins, and dicyanomethane to produce complex spirooxindole derivatives containing a dihydrofuran ring fused to the oxindole (B195798) core. rsc.org

Palladium catalysis is also prominent, enabling reactions like the direct arylation of oxazoles at specific positions. organic-chemistry.org While not a direct synthesis of the oxazolone ring itself, such functionalizations are crucial for derivatization. More directly, Friedel-Crafts acylaminoacylation of aromatic hydrocarbons with a 2-oxazolin-5-one in the presence of aluminum chloride yields α-acylamino ketones, which are precursors that can be cyclized to 1,3-oxazoles. revistadechimie.ro Copper-catalyzed protocols have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles, proceeding through an intramolecular trapping of a nitrilium ion intermediate. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses in Oxazole Chemistry

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Dinuclear Zinc | Knoevenagel/Michael/Pinner/Isomerization | α-Hydroxy ketones, Isatins, Dicyanomethane | 3,3′-Dihydrofuran spirooxindoles | rsc.org |

| Copper(I) | Intramolecular Cyclization | β,β-dibrominated secondary enamides | 5-Bromooxazoles | organic-chemistry.org |

| Rhodium | Annulation | Triazoles, Aldehydes | 2,5-Diaryloxazoles | researchgate.net |

| Palladium(0) | Oxidative Addition / Migratory Insertion | N-(2-Iodophenyl)-N-methylacrylamide, Isocyanide | Dihydro-quinolinone derivative | frontiersin.org |

| Cobalt(III) | Cycloaddition | N-(pivaloyloxy)amides, Ynamides | 5-Aminooxazoles | researchgate.net |

Photoredox Catalysis and Light-Induced Transformations

Visible-light photoredox catalysis represents a paradigm shift in chemical synthesis, enabling the generation of reactive radical species under exceptionally mild conditions. diva-portal.org This strategy has been successfully applied to the construction of 3-oxazolin-5-ones. acs.orgnih.gov

A notable example is the synthesis of 3-oxazolin-5-ones from redox-active esters (derived from carboxylic acids) and secondary nitro compounds. acs.orgnih.govresearchgate.net The reaction is initiated by a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, facilitates a sequence of events including a nondecarboxylative coupling, a nitro aldol (B89426) condensation, and a subsequent N-oxide deoxygenation, all accomplished within a short timeframe. acs.org This approach avoids the harsher conditions of classical methods and allows for the construction of the heterocyclic core from unconventional starting materials. nih.govresearchgate.net The fragmentation of N-acyl-isoxazol-5-ones using visible light photoredox catalysis has also been reported as a route to access related structures. researchgate.net

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 3-oxazolin-5-ones and their derivatives to develop more environmentally benign and efficient processes. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The synthesis of 2-furyl-4-arylidene-5(4H)-oxazolones has been successfully achieved under microwave irradiation, with reactions completing in under two minutes with minimal solvent use and high yields. nih.govtandfonline.com This method is not only fast but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. nih.govtandfonline.com Similarly, a one-pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one has been developed, significantly reducing the reaction time from over 12 hours to just one hour. researchgate.net Another study demonstrated the microwave-assisted synthesis of diastereoselective 4,5-disubstituted oxazolines and 5-substituted oxazoles by controlling the amount of potassium phosphate (B84403) as the base. nih.govacs.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. An energy-efficient, ultrasound-assisted method for preparing 2-phenyl-4-arylmethylidene-5-oxazolinones has been developed using zinc acetate as a catalyst. lidsen.com This method is advantageous due to its simplicity, high yields, short reaction times, and easy workup. lidsen.com Furthermore, ultrasound has been utilized in the one-pot, three-component synthesis of novel isoxazoline (B3343090) derivatives in water, a green solvent. mdpi.comresearchgate.net This approach highlights the potential of ultrasound in promoting multicomponent reactions in environmentally friendly media. mdpi.comresearchgate.net

Mechanochemical Synthesis:

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free approach to synthesis. An efficient, one-step green synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) has been developed using a mechanochemical grinding method. d-nb.inforesearchgate.net This multicomponent approach involves grinding glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of a few drops of acetic anhydride. d-nb.info The process is notable for being solvent-free, simple, and atom-efficient, yielding higher product quantities compared to conventional methods. d-nb.info

Visible Light-Induced Synthesis:

Photocatalysis represents a modern and green approach to organic synthesis. A straightforward synthesis of 3-oxazolin-5-ones from redox-active esters and secondary nitro compounds has been accomplished using visible light. acs.orgorganic-chemistry.org This method involves a visible light-induced nondecarboxylative coupling, a nitro aldol condensation, and a subsequent visible light-induced N-oxide deoxygenation, all completed within two hours. acs.org

Use of Greener Catalysts and Solvents:

The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. Supercritical carbon dioxide (scCO₂), a non-flammable and readily available solvent, has been employed in a copper-catalyzed process to synthesize oxazolone derivatives. researchgate.net Additionally, water has been successfully used as a green solvent in the ultrasound-assisted one-pot synthesis of isoxazoline derivatives. mdpi.comresearchgate.net

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. frontiersin.org Several MCRs have been effectively employed for the synthesis of this compound scaffolds and related heterocycles.

Passerini Reaction:

Ugi Reaction:

The Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for the synthesis of peptide-like structures and various heterocyclic systems. nih.govrsc.orgnih.gov The Ugi reaction has been used to synthesize a variety of compounds, and its application in combination with other reactions allows for the construction of complex molecular architectures. nih.govmdpi.com For instance, a tandem Ugi/Robinson-Gabriel sequence has been developed for the concise synthesis of 2,4,5-trisubstituted oxazoles. researchgate.net

Other Multicomponent Reactions:

A variety of other multicomponent strategies have been developed for the synthesis of oxazolinone-related structures. For instance, a highly diastereoselective multicomponent synthesis of unsymmetrical imidazolines has been achieved using 2-phenyl-4-methyl-4H-oxazolin-5-one as a key reactant. scispace.com Furthermore, a three-component microwave-assisted synthesis has been developed for pyrazolo[3,4-d]pyrimidin-4-ones. rsc.org An ultrasound-assisted three-component synthesis of complex indolin-2-ones has also been reported in water. scilit.com

| Reaction Name | Components | Product Type | Key Features |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Carboxylic Acid, Carbonyl Compound | α-Acyloxy Amide (precursor to oxazolines) | High atom economy, convergent synthesis. nih.govscholarsresearchlibrary.comnumberanalytics.com |

| Ugi Reaction | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | Dipeptide-like structures, various heterocycles | High diversity, access to complex molecules. nih.govrsc.orgnih.gov |

| Mechanochemical MCR | Glycine, Benzoyl Chloride, Aromatic Aldehyde, Sodium Acetate | 4-Arylidene-2-phenyl-5(4H)-oxazolones | Solvent-free, high yield economy. d-nb.inforesearchgate.net |

| Tandem Ugi/Robinson-Gabriel | Amine, Arylglyoxal, Isonitrile, Carboxylic Acid | 2,4,5-Trisubstituted Oxazoles | Concise synthesis of highly substituted oxazoles. researchgate.net |

Chemo-, Regio-, and Stereoselective Considerations in this compound Synthesis

The control of chemo-, regio-, and stereoselectivity is crucial in the synthesis of 3-oxazolin-5-ones, as the biological activity and physical properties of these compounds are often highly dependent on their three-dimensional structure.

Chemo- and Regioselectivity:

In multicomponent reactions, controlling the sequence of bond formation is essential to achieve the desired product. For example, in the synthesis of 2,5-diphenyl-1,3-oxazoline compounds, the regioselectivity of the reactions is critical for obtaining the correct isomer. mdpi.com The cycloaddition reactions of carbon dioxide with propargylic alcohols and amines show regiochemical control that is dependent on the substituents of the propargylic alcohols. researchgate.net

Stereoselectivity:

Asymmetric synthesis, which aims to produce a single enantiomer or diastereomer of a chiral molecule, is of paramount importance. Asymmetric catalysis, using either metal-based catalysts or organocatalysts, has been successfully applied to the synthesis of isoxazolidin-5-ones, which are considered surrogates for β-amino acids. jst.go.jp The use of chiral ligands, such as bis(oxazoline) (BOX) ligands, in copper-catalyzed reactions has enabled the synthesis of tetracyclic indolines with high diastereo- and enantioselectivities. frontiersin.org Similarly, chiral tri(oxazoline) ligands have shown superior catalytic properties in various asymmetric reactions. chinesechemsoc.org

The diastereoselective synthesis of 4,5-disubstituted oxazolines can be achieved through microwave-assisted [3+2] cycloaddition reactions by carefully controlling the reaction conditions, such as the amount of base used. nih.govacs.org The development of catalytic asymmetric methods for the synthesis of biologically important 3-hydroxyoxindoles has also been a significant area of research, with various chiral catalysts providing high levels of enantioselectivity. beilstein-journals.org

| Reaction Type | Catalyst/Method | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Allylation | Pd/bis(oxazoline) complex | 3-Allyl-3-hydroxyoxindoles | up to 97% ee, up to 7.6:1 dr | beilstein-journals.org |

| Asymmetric Aldol Addition | Yb(OTf)₃/PyBox | 3-Hydroxyoxindoles | up to 99% ee | beilstein-journals.org |

| Asymmetric [3+2] Cycloaddition | Copper(II)/Bis-oxazoline (BOX) | Tetracyclic Indolines | High diastereo- and enantioselectivity | frontiersin.org |

| Microwave-Assisted [3+2] Cycloaddition | Controlled amount of K₃PO₄ | Diastereoselective 4,5-disubstituted oxazolines | Diastereoselective | nih.govacs.org |

Diversity-Oriented Synthesis of this compound Scaffolds

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse collections of small molecules, often inspired by natural products, for screening in drug discovery and chemical biology. nih.govcam.ac.uk Oxazolones are valuable starting materials in DOS due to their reactivity and ability to be converted into a wide range of other heterocyclic scaffolds. nih.gov

The assembly of structurally diverse scaffolds from oxazolones has proven to be an effective tool for discovering novel biologically important compounds. nih.gov Oxazolones can serve as a template for the stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, and imidazoles. nih.gov

Combinatorial Libraries:

Scaffold Diversity:

A key goal of DOS is to generate a variety of molecular scaffolds from a common starting material. cam.ac.uk For example, a DOS approach can start with a densely functionalized molecule and, through different reaction pathways, produce a range of distinct molecular skeletons. scispace.com This can be achieved by pairing different functional groups within the starting molecule or by using different reagents to induce various cyclization or rearrangement reactions. scispace.commdpi.com The development of regiodivergent strategies in asymmetric organocatalytic cascade reactions allows for the precise control of reaction pathways to generate different spirooxindole scaffolds from the same starting materials. acs.org

Chemical Reactivity and Reaction Mechanisms of 3 Oxazolin 5 One Systems

Electrophilic and Nucleophilic Character of the 3-Oxazolin-5-one Ring

The chemical behavior of the this compound ring is characterized by a duality in its reactivity, possessing both electrophilic and nucleophilic centers. This ambident nature dictates its reaction pathways with various reagents. The ring contains several reactive sites susceptible to attack. biointerfaceresearch.com

The electrophilic character is primarily centered at the carbonyl carbon (C-5) and the imine carbon (C-2). The C-5 carbonyl group is highly susceptible to nucleophilic attack, a common feature in lactones. biointerfaceresearch.comclockss.org Additionally, protonation of the ring, either at the nitrogen or the carbonyl oxygen, enhances the electrophilicity of the C-2 and C-5 positions, respectively, facilitating attack by even weak nucleophiles like water. researchgate.netacs.orgnih.gov In unsaturated oxazolones, Lewis acid activation of the carbonyl group can also impart electrophilic character to the β-carbon of the exocyclic double bond. biointerfaceresearch.com

Conversely, the nucleophilic character is demonstrated through the ability of the ring to react with electrophiles. 5(4H)-Oxazolones can form resonance-stabilized anions that react with electrophiles, typically at the C-4 position. biointerfaceresearch.com The system can also behave as a tautomeric 1,3-dipole, which is fundamental to its participation in cycloaddition reactions. biointerfaceresearch.com Deprotonation can occur at the C-2 position, and the resulting lithio salt exists in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org This complex reactivity profile makes 3-oxazolin-5-ones versatile intermediates in organic synthesis.

Ring-Opening Reactions

One of the most characteristic reactions of 3-oxazolin-5-ones is the cleavage of the heterocyclic ring. These reactions are typically initiated by nucleophilic attack at the electrophilic centers of the ring, most commonly the C-5 carbonyl carbon. biointerfaceresearch.com The stability of the ring is influenced by substituents at the C-2 and C-4 positions. biointerfaceresearch.comclockss.org Ring-opening can be achieved through various pathways, including hydrolysis, alcoholysis, and aminolysis, yielding valuable products like α-amino acids and their derivatives. vulcanchem.comresearchgate.net

The hydrolysis of 3-oxazolin-5-ones leads to the formation of α-acylamino acids. vulcanchem.com The mechanism of this transformation, particularly under acidic conditions, has been a subject of detailed theoretical study. researchgate.netacs.org Acid-promoted hydrolysis involves initial protonation of the oxazolinone ring, which can occur at two different sites, leading to distinct mechanistic pathways. acs.orgnih.gov

O-Protonated Pathway: Protonation occurs at the carbonyl oxygen atom, which activates the C-5 carbon for nucleophilic attack by a water molecule. This is followed by a proton transfer from the water molecule to the ring's nitrogen atom and subsequent cleavage of the C5-O bond. Computational studies suggest this pathway is generally more favorable both kinetically and thermodynamically, leading to a trans ring-opened product. acs.orgnih.gov

N-Protonated Pathway: Protonation at the ring nitrogen atom activates the C-2 atom. A subsequent attack by a water molecule at C-2, followed by proton transfer and fission of the C2-O bond, results in a cis ring-opening product, N-acyl-α-amino isobutyric acid. researchgate.netacs.orgnih.gov

| Hydrolysis Pathway | Protonation Site | Activated Carbon | Key Steps | Product Configuration | Relative Favorability |

| O-Protonated | Carbonyl Oxygen | C-5 | Nucleophilic attack at C-5, proton transfer to N, C5-O bond cleavage. acs.orgnih.gov | Trans | More Favorable acs.org |

| N-Protonated | Ring Nitrogen | C-2 | Nucleophilic attack at C-2, proton transfer to O, C2-O bond cleavage. acs.orgnih.gov | Cis | Less Favorable acs.org |

Similar to hydrolysis, 3-oxazolin-5-ones readily undergo ring-opening upon reaction with amines (aminolysis) and alcohols (alcoholysis). These reactions also proceed via nucleophilic attack at the C-5 carbonyl group, leading to cleavage of the acyl-oxygen (C5-O1) bond. clockss.orgvulcanchem.comresearchgate.net

Alcoholysis: The reaction with alcohols produces α-acylamino acid esters. vulcanchem.comresearchgate.net This pathway is useful for generating ester derivatives while preserving the stereochemical integrity of the starting material. researchgate.netiarjset.com For instance, the alcoholysis of (E)-4-cinnamylidene-2-phenyl-2-oxazolin-5-one with various alcohols yields the corresponding esters of the dehydroamino acid with the (E)-configuration maintained. researchgate.net

Aminolysis: The reaction with amines yields peptide derivatives or N-acylamino acid amides. clockss.orgvulcanchem.com This reaction is particularly significant in peptide synthesis, where the oxazolone (B7731731) can function as a protected form of an amino acid. vulcanchem.com The aminolysis of 4-aryl-idene-2-oxazolin-5-ones has been used to form products that can be subsequently cyclized to create other heterocyclic systems, such as 5-imidazolones. clockss.org

The solvolysis of both (E) and (Z) isomers of 4-cinnamylidene-2-phenyl-2-oxazolin-5-one demonstrates the stereospecificity of these ring-opening reactions, where the configuration of the product is determined by the configuration of the starting azlactone. researchgate.netiarjset.com

Enzymes, particularly lipases, can be employed to catalyze the enantioselective ring-opening of racemic 3-oxazolin-5-ones. This biocatalytic approach allows for the kinetic resolution of racemic mixtures, providing access to enantiomerically enriched α-amino acid derivatives. oup.comrsc.org

The reaction typically involves the alcoholysis of the oxazolone in the presence of a lipase (B570770). oup.com For example, the lipase from Rhizomucor miehei (RML) has been successfully used to catalyze the ring-opening of 2-phenyl-4-methyl-oxazol-5(4H)-one with butan-1-ol. oup.comrsc.org The enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other, leaving the less reactive enantiomer behind. rsc.org

A significant advantage of this method is the potential for dynamic kinetic resolution. Under the reaction conditions, the less reactive enantiomer of the oxazolone can undergo partial in situ racemization. rsc.org This racemization allows for the conversion of more than 50% of the starting racemic material into a single enantiomer of the product, thereby increasing the theoretical maximum yield. rsc.org The enantioselectivity of these enzymatic reactions can be rationalized and sometimes predicted using models of the enzyme's active site. oup.com Halohydrin dehalogenases have also been shown to catalyze the enantioselective ring-opening of epoxides, a related class of cyclic compounds, highlighting the potential of various enzymes in such transformations. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

3-Oxazolin-5-ones are valuable precursors for cycloaddition reactions, most notably 1,3-dipolar cycloadditions. acs.orgnih.govresearchgate.net They can function as masked 1,3-dipoles, which can be generated in situ and trapped by various dipolarophiles. biointerfaceresearch.comnih.gov This reactivity provides a powerful route for the synthesis of five-membered heterocyclic compounds like pyrroles and cyclic imines. acs.orgnih.gov

A key aspect of the cycloaddition chemistry of 3-oxazolin-5-ones is their ability to serve as thermal or photochemical precursors to nitrile ylides. acs.orgnih.govnih.gov Nitrile ylides are highly reactive 1,3-dipoles. The generation of a nitrile ylide from a this compound typically involves heating or microwave irradiation, which induces a cycloreversion reaction with the extrusion of a molecule of carbon dioxide. nih.gov

Rearrangement Reactions

The this compound ring system is susceptible to various rearrangement reactions, often triggered by thermal or catalytic conditions. These rearrangements provide pathways to diverse heterocyclic structures.

One notable example is the rhodium-catalyzed domino reaction involving the regioselective addition of azlactones to internal alkynes, which proceeds through an aza-Cope rearrangement to yield 2-allyl-3-oxazolin-5-one derivatives. nih.gov This atom-economical process can be extended to a triple domino reaction starting from amino acids. Subsequent thermolysis of the resulting 2-allyl-3-oxazolines can lead to the formation of trisubstituted pyridines. nih.gov

In another instance, the acid-catalyzed rearrangement of 3-benzamido-1,4-diphenyl-2-azetidinone has been shown to produce 4-benzylidene-2-phenyl-2-oxazolin-5-one. biointerfaceresearch.com Furthermore, 4-aryl-substituted 5(4H)-oxazolones can undergo thermal rearrangement at high temperatures (180°C) to form oxazoles. biointerfaceresearch.com The thermolysis of o-nitrophenyl-substituted 3-oxazolin-5-ones can also lead to the formation of 1-acyloxyindazoles and (o-nitrophenyl)ketones.

Aza-Cope rearrangements have also been studied in cyclopropenyl- and allyl-substituted Δ2-oxazolinone systems. acs.org

Functionalization and Derivatization Strategies

The functionalization of the this compound core is a key strategy for synthesizing a wide array of derivatives with potential applications. Modifications can be introduced at the C2, C4, and C5 positions, as well as at the nitrogen atom.

The reactivity of the C2, C4, and C5 positions of the oxazolinone ring allows for various synthetic transformations. The substitution pattern at these positions significantly influences the chemical and biological properties of the resulting molecules. biointerfaceresearch.com

C2 Position: The C2 position is often substituted with an aryl or alkyl group, which can be introduced through the choice of the starting N-acylamino acid. Further modifications at this position are less common but can be achieved through specific synthetic routes.

C4 Position: The C4 position is highly reactive, particularly in unsaturated 4-alkylidene- or 4-arylidene-5(4H)-oxazolones. The exocyclic double bond at C4 readily participates in addition reactions and cycloadditions. For instance, palladium-mediated C-H activation and [2+2]-photocycloaddition reactions have been utilized to functionalize this position. csic.es The exocyclic methylene (B1212753) carbon in 4-(N,N-dimethylaminomethylene)-2-aryl-2-oxazolin-5-ones exhibits high electrophilicity and undergoes substitution with various nucleophiles. niscpr.res.in

C5 Position: The C5 carbonyl group is a key site for nucleophilic attack, often leading to ring-opening reactions. For example, hydrolysis of the azlactone ring at C5 yields α-acylaminoacrylic acids, which are precursors to α-amino acids. biointerfaceresearch.com Reaction with amines and amino acids produces amides and dipeptide derivatives. biointerfaceresearch.com In the context of N-acetylneuraminic acid (Neu5Ac) derivatives, the 4,5-oxazoline intermediate is crucial for synthesizing C4- and C5-modified compounds. rsc.orgrsc.org Acidic hydrolysis of this oxazoline (B21484) can lead to a direct functionalization of the C5 position by generating a free amino group, which is a key step in the synthesis of antiviral drugs. researchgate.netresearchgate.net

The following table summarizes some key reactions for functionalization at C2, C4, and C5:

| Position | Reaction Type | Reagents/Conditions | Product Type |

| C2 | Nucleophilic Attack | Nucleophiles | 3,4-unsaturated Ferrier products rsc.orgresearchgate.net |

| C4 | Nucleophilic Attack (SN2) | Nucleophiles | Ring-opened products with restored acetyl group at C5 rsc.orgresearchgate.net |

| C4 | Hydrolytic Ring-Opening | Water | 4β-hydroxy derivatives rsc.org |

| C5 | Hydrolysis | Acid or Base | α-acylaminoacrylic acids biointerfaceresearch.com |

| C5 | Aminolysis | Amines, Amino Acids | Amides, Dipeptides biointerfaceresearch.com |

While less common than modifications at the carbon positions, N-substitution of the this compound ring can be achieved. These reactions often involve the initial formation of the oxazolinone ring followed by a substitution reaction at the nitrogen atom.

For example, KOt-Bu has been used to promote the selective ring-opening N-alkylation of 2-methyl-2-oxazolines with benzyl (B1604629) halides, leading to the formation of 2-aminoethyl acetates. beilstein-journals.org Although this reaction involves ring opening, it demonstrates a strategy for introducing substituents onto the nitrogen atom that was part of the original heterocyclic ring. beilstein-journals.org

In some cases, the nitrogen atom of the oxazole (B20620) ring can be protonated or methylated, which can lead to subsequent reactions like hydrolytic cleavage of the oxazoline ring.

Tautomeric Equilibrium and its Influence on Reactivity

Oxazolinones can exist in different tautomeric forms, and the equilibrium between these forms can significantly influence their reactivity. The most common tautomers are the oxo, enol, and in some cases, enamine forms. scilit.com

The position of the tautomeric equilibrium is influenced by factors such as the substitution pattern on the ring, the solvent, and the pH. For instance, 5(4H)-oxazolones, which are saturated azlactones, primarily exist in the oxo form. biointerfaceresearch.com However, hydroxy-oxazoles are generally unstable compared to their oxo tautomers. biointerfaceresearch.com

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the relative stabilities of different tautomers. For 2-acylmethyl-4,4-dimethyl-2-oxazolines, the enamine tautomer was found to be the most stable form in the gas phase. scilit.com However, in solution, the keto form can exist as a minor tautomer, and the equilibrium distribution can be solvent-dependent. scilit.com Upon protonation, the keto (oxazoline) tautomer becomes the energetically favored form in the solid state. scilit.com

The reactivity of the oxazolinone is directly linked to its tautomeric state. For example, the enol form can react as a nucleophile, while the oxo form is more susceptible to nucleophilic attack at the carbonyl carbon. The ability of the oxazolinone to act as a diene in Diels-Alder reactions is also a characteristic of its electronic structure, which is related to tautomerism. biointerfaceresearch.com

The study of tautomeric equilibria in related heterocyclic systems, such as 3- and 5-hydroxyisoxazole and 4-nitroso-5-pyrazolones, provides further insight into the factors governing these transformations and their impact on chemical behavior. researchgate.netrsc.org

Advanced Structural Characterization and Spectroscopic Analysis of 3 Oxazolin 5 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-oxazolin-5-one derivatives in solution. bhu.ac.in Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework. bhu.ac.inneu.edu.tr

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives display characteristic signals that are diagnostic of the protons within the heterocyclic ring and its substituents. For instance, the chemical shifts of protons attached to the oxazoline (B21484) ring are influenced by the nature of the substituents at various positions. The integration of the peaks in the spectrum provides the ratio of hydrogen atoms in different environments, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons. ccea.org.uk

Advanced NMR Techniques: In cases of complex structures or spectral overlap, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This network of correlations allows for the unequivocal assignment of all proton and carbon signals, solidifying the structural elucidation. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 4.5-5.5 | 70-85 |

| C4-H₂ | 3.0-4.0 | 40-55 |

| C5=O | - | 170-185 |

| Substituent Protons | Varies based on structure | Varies based on structure |

Note: The chemical shift ranges provided are general and can vary depending on the specific substituents and the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound derivatives. sapub.org This powerful technique provides accurate data on bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation and the intermolecular interactions that govern its crystal packing. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice dictates how the X-rays are scattered, and from this pattern, a detailed electron density map of the molecule can be constructed. This map is then used to determine the exact position of each atom. academie-sciences.fr

Crystallographic studies have been instrumental in confirming the structures of various this compound derivatives. For instance, the crystal structure of (2Z)-2-[3-(4-methoxybenzoyl)-4,4-dimethyl-1,2,-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone was determined, revealing two distinct molecular conformations within the unit cell that differ in their torsion angles. mdpi.com Similarly, the structures of several chiral pyridine-containing oxazoline derivatives have been elucidated, providing insights into the influence of N-H···N hydrogen bonding on their molecular conformation. nih.gov In another study, the structure of a dimer formed from the thermal reaction of 2-methyl-4-phenyl-3-oxazolin-5-one was confirmed by X-ray crystallography. uzh.ch

Interactive Data Table: Example Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.3337 (10) |

| b (Å) | 11.3712 (7) |

| c (Å) | 10.4936 (7) |

| β (°) | 103.041 (3) |

| Volume (ų) | 2480.0 (3) |

*This data is for a pyrimido[6,1-b] academie-sciences.frijpbs.comoxazin-6-one derivative and is provided as an illustrative example of the type of information obtained from X-ray crystallography. academie-sciences.fr

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for crystallographic data, and many structures of oxazoline derivatives can be accessed through their database. acs.org

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound derivatives. bhu.ac.inuzh.ch It also provides valuable structural information through the analysis of fragmentation patterns. um.edu.mt In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). neu.edu.tr

Different ionization techniques can be employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common choices. emory.edu EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic fingerprint for the molecule. stackexchange.com The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks that reveal how the molecule breaks apart. neu.edu.tr The fragmentation of oxazolines often involves characteristic losses, such as the loss of CO₂ from the lactone ring. um.edu.mt

ESI is a "soft" ionization technique that typically results in less fragmentation and often shows the protonated molecule [M+H]⁺ or other adducts. nih.gov This is particularly useful for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. irb.hr

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org This is particularly useful for analyzing mixtures of this compound derivatives. um.edu.mt

Interactive Data Table: Hypothetical Mass Spectrometry Data for a this compound Derivative

| Ion | m/z (Hypothetical) | Interpretation |

| [M+H]⁺ | 206.08 | Protonated molecular ion |

| [M-CO₂]+H]⁺ | 162.09 | Loss of carbon dioxide |

| Fragment 1 | 105.03 | Characteristic fragment |

| Fragment 2 | 77.04 | Phenyl group fragment |

Note: The m/z values are hypothetical and will vary depending on the specific structure of the this compound derivative.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Key functional groups in this compound derivatives give rise to characteristic absorption bands. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1700-1800 cm⁻¹. Other important vibrations include the C=N stretching of the oxazoline ring and the C-O stretching vibrations. The presence and position of bands related to substituents on the ring also provide valuable structural information. ijpbs.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. While the selection rules for IR and Raman spectroscopy differ, they often provide complementary information. For instance, highly symmetric and non-polar bonds tend to give strong Raman signals, whereas polar bonds are typically more intense in the IR spectrum. In the context of this compound derivatives, Raman spectroscopy can be particularly useful for observing the vibrations of the aromatic rings of substituents and the C=C bonds if present. sapub.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C=O (lactone) | 1700 - 1800 | IR (strong) |

| C=N (oxazoline) | 1600 - 1680 | IR, Raman |

| C-O (ester) | 1200 - 1300 | IR (strong) |

| Aromatic C=C | 1450 - 1600 | IR, Raman |

Note: The exact positions of these bands can be influenced by the specific molecular structure and intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure of this compound derivatives, particularly concerning conjugation and electronic transitions. mdpi.com This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. elte.huslideshare.net

The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. The wavelengths at which a molecule absorbs light (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of its electronic structure. libretexts.org For this compound derivatives, the electronic transitions of interest often involve the promotion of non-bonding electrons (n) and pi (π) electrons to anti-bonding pi (π*) orbitals. elte.hu

The presence of chromophores, such as the C=O and C=N groups within the oxazoline ring, and any conjugated systems, like aromatic substituents, will significantly influence the UV-Vis spectrum. slideshare.net Increased conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. For example, the introduction of an aromatic ring at position 2 or 4 of the oxazolinone ring will extend the conjugated system, resulting in absorption at longer wavelengths compared to an unsubstituted derivative.

The solvent used for the analysis can also affect the position and intensity of the absorption bands due to interactions between the solvent and the molecule's ground and excited states. researchgate.net By analyzing the UV-Vis spectra, researchers can gain insights into the extent of π-electron delocalization within the molecule, which is crucial for understanding its reactivity and potential applications in areas like photochemistry. researchgate.net

Interactive Data Table: Illustrative UV-Vis Absorption Data for Substituted this compound Derivatives

| Substituent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Hypothetical) | Electronic Transition |

| Alkyl | 220 | 5,000 | n → π |

| Phenyl | 280 | 15,000 | π → π |

| Naphthyl | 320 | 25,000 | π → π* |

Note: These values are for illustrative purposes and will vary depending on the specific compound and solvent.

Theoretical and Computational Investigations of 3 Oxazolin 5 One Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational investigations into 3-oxazolin-5-one chemistry. akj.az These methods allow for the precise calculation of molecular structures, energies, and electronic properties, providing a fundamental understanding of this class of compounds. nih.gov

The electronic structure of this compound derivatives has been a subject of detailed computational analysis. DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly employed to determine molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr For instance, in a study of a thiophene-containing oxazol-5-one derivative, the HOMO was found to be distributed over the entire molecule, while the LUMO was more localized on the oxazol-5-one ring. dergipark.org.tr The calculated HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

Ab initio multi-reference configuration interaction (MR-CI) methods have also been used to compute the electronic excitation energies for valence and Rydberg states of related oxazole (B20620) systems. researchgate.net These calculations help in interpreting experimental spectroscopic data, such as VUV absorption and electron energy-loss spectra, by identifying the nature of electronic transitions (e.g., π→π, n→π). researchgate.net The analysis of electronic structure is crucial for understanding the photophysical properties and photochemical reactivity of these compounds.

Computational chemistry plays a pivotal role in mapping out the potential energy surfaces of reactions involving 3-oxazolin-5-ones, thereby elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most favorable reaction pathways. researchgate.net

For example, DFT calculations have been used to study the acid-promoted hydrolysis of 2,4,4-trimethyloxazolin-5-one. researchgate.netnih.gov These studies considered different protonation sites (nitrogen vs. carbonyl oxygen) and subsequent nucleophilic attack by water. The calculations revealed that the O-protonated pathway, involving an attack at the carbonyl C5 atom, is kinetically and thermodynamically more favorable, which aligns with experimental observations. researchgate.netnih.gov The use of a microhydration model, where explicit water molecules are included in the calculation, and a conductor-like polarizable continuum model (CPCM) to account for bulk solvent effects, enhances the accuracy of these predictions. nih.gov

Transition state analysis is a key component of these investigations. acs.org Computational methods can locate and characterize the geometry and energy of transition states, which are critical for understanding reaction rates and selectivity. ims.ac.jp For instance, in the context of asymmetric catalysis, computational analysis of transition states has been used to rationalize the enantioselectivity observed in reactions involving oxazoline-containing ligands. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of molecules are critical to their function. Conformational analysis of this compound derivatives and related systems is performed to identify stable conformers and understand their relative energies. researchgate.netmdpi.com Molecular mechanics and more advanced quantum chemical methods are employed for these studies. researchgate.net

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of these molecules over time. nih.gov MD simulations can reveal how the molecule explores different conformational states, which is particularly important for understanding the behavior of larger systems, such as polymers containing oxazoline (B21484) units. researchgate.netuni-konstanz.de For example, MD simulations have been used to study the conformational ensembles of thermoresponsive polymers containing 2-isopropyl-2-oxazoline, elucidating how the polymer backbone folds at different temperatures. researchgate.net This information is crucial for understanding the macroscopic properties of these materials. whiterose.ac.uk

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov These predictions include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of chemical shifts (¹H and ¹³C NMR). acs.org These calculations can help in the assignment of complex spectra and in the structural elucidation of new this compound derivatives. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. nih.gov

A study on a thiophene-containing oxazol-5-one derivative demonstrated a good correlation between the experimental X-ray diffraction data and the molecular geometry optimized using DFT calculations. dergipark.org.tr Similarly, calculated IR frequencies and NMR chemical shifts showed good agreement with experimental values. dergipark.org.tr

Computational Studies on Reactivity and Selectivity

Computational methods are instrumental in predicting and explaining the reactivity and selectivity of chemical reactions involving 3-oxazolin-5-ones. pkusz.edu.cn By analyzing the electronic and steric properties of reactants and transition states, researchers can gain a deep understanding of what controls the outcome of a reaction. youtube.com

For instance, in palladium-catalyzed Heck-type reactions involving oxazoline-containing ligands, DFT calculations have been used to elucidate the origins of site-selectivity and enantioselectivity. pkusz.edu.cnacs.org These studies have shown that selectivity can be controlled by subtle electronic effects, such as the polarization of the alkene in the transition state, and steric repulsion between substituents. pkusz.edu.cnacs.org

In the context of 1,3-dipolar cycloadditions of azlactones (oxazol-5-ones), DFT calculations have been employed to analyze the origin of enantiodiscrimination. beilstein-journals.org By modeling the interaction between the chiral catalyst, the azlactone, and the dipolarophile, the calculations can predict which diastereomeric transition state is lower in energy, thus explaining the observed stereochemical outcome. beilstein-journals.org These computational insights are invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve higher selectivity. nih.gov

Strategic Applications of 3 Oxazolin 5 One in Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

3-Oxazolin-5-ones are highly regarded as pivotal synthetic intermediates and versatile building blocks in organic chemistry. biointerfaceresearch.comresearchgate.net Their utility stems from the presence of multiple reactive sites within their five-membered heterocyclic structure, including carbon-carbon and carbon-nitrogen double bonds, as well as a carbonyl group. lidsen.com This multifunctionality allows for a wide range of chemical transformations, making them key precursors for various organic compounds. biointerfaceresearch.comlidsen.com

These heterocycles serve as important synthons for producing amino alcohols, amides, and various polyfunctional compounds. biointerfaceresearch.com They are frequently employed as protecting groups, chiral auxiliaries, and catalysts in asymmetric synthesis. benthamdirect.com A significant application of 3-oxazolin-5-ones is their role as precursors to nitrile ylides. nih.govacs.org These ylides are valuable 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful tool for constructing new ring systems. nih.govacs.org For instance, the thermolysis of 3-oxazolin-5-ones can generate nitrile ylides, which can be trapped in situ by dipolarophiles to create complex cyclic structures. nih.gov

The general utility of 3-oxazolin-5-ones as intermediates is highlighted by their application in the synthesis of various classes of compounds. The table below summarizes some of the key molecular classes synthesized from 3-oxazolin-5-one precursors.

| Precursor | Reagent/Condition | Product Class | Reference |

| 4-Substituted this compound | Nucleophilic Ring Opening | α-Amino Acids | biointerfaceresearch.com |

| This compound | Thermolysis/Cycloaddition | Pyrroles | acs.org |

| 4-Arylthio-3-oxazolin-5-one | Domino Reaction | Pyrrolo nih.govnih.govdiazepines | nih.gov |

| This compound Derivative | Reaction with Thiosemicarbazide (B42300) | Imidazoles | ijpbs.com |

| 2-Phenyl-2-oxazolin-5-one | Dehydration/Cyclization | Peptides | tandfonline.com |

Synthesis of Alpha-Amino Acids and Peptide Derivatives

One of the most established applications of 3-oxazolin-5-ones is in the synthesis of α-amino acids and their derivatives, including peptides. biointerfaceresearch.comtandfonline.com The ring-opening of the oxazolinone core provides a direct route to α-acylamino acids, which can then be deacylated to afford the desired α-amino acids. biointerfaceresearch.com Specifically, 2-phenyl-2-oxazolin-5-one is a well-known intermediate used for this purpose. tandfonline.com

The process often involves the nucleophilic attack at the C-5 carbonyl carbon, leading to the cleavage of the carbonyl-oxygen bond. biointerfaceresearch.com This reactivity has been exploited for the synthesis of not only standard amino acids but also more complex, non-quaternary, and quaternary substituted amino acids. researchgate.net Furthermore, enzymatic methods have been developed for the enantioselective cleavage of 4-substituted oxazolin-5-ones, enabling the asymmetric synthesis of optically active α-amino acids. acs.org

In peptide synthesis, the formation of a this compound (also referred to as an oxazolone (B7731731) or azlactone in this context) from an activated amino acid is a known pathway that can lead to racemization, a critical issue that can compromise the biological activity of the final peptide. bachem.com The α-hydrogen of the activated amino acid can be abstracted, leading to the formation of the oxazolinone ring, which readily tautomerizes to its aromatic isomer, resulting in a loss of stereochemical integrity. bachem.comacs.org Despite this challenge, the controlled use of oxazolinone chemistry remains relevant. For example, a novel glycopeptide containing a this compound ring formed via intramolecular cyclization has been successfully synthesized and characterized. nih.gov

Construction of Complex Heterocyclic Systems (e.g., Imidazoles, Pyrroles)

3-Oxazolin-5-ones are valuable precursors for the synthesis of a variety of other complex heterocyclic systems, most notably imidazoles and pyrroles. nih.govuzh.chthieme-connect.com Their ability to generate reactive intermediates, such as nitrile ylides, upon thermal or photochemical induction is key to this application. nih.govacs.orguzh.ch

Synthesis of Pyrroles: The generation of nitrile ylides from 3-oxazolin-5-ones allows for their participation in [3+2] cycloaddition reactions with various dipolarophiles. acs.org When an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is used as the trapping agent, the cycloaddition leads directly to the formation of a substituted pyrrole (B145914) ring. nih.gov This method provides an efficient route to highly functionalized pyrroles. nih.govacs.org A domino reaction sequence involving the decarboxylation of a 4-arylthio-3-oxazolin-5-one, in situ trapping of the resulting nitrile ylide, a retro-Mannich reaction, and subsequent cyclization has been used to construct novel pyrrolo nih.govnih.govdiazepine scaffolds. nih.gov

Synthesis of Imidazoles: Several synthetic routes from 3-oxazolin-5-ones to imidazoles have been developed. One approach involves the reaction of oxazoline-5-one derivatives with reagents like thiosemicarbazide in pyridine, which upon refluxing, yields imidazole-5-one derivatives. ijpbs.com Another method describes the conversion of 4-tosyloxazolines, derived from oxazolines, into 4-substituted imidazoles by heating with a saturated solution of ammonia (B1221849) in methanol. clockss.org Furthermore, the thermal treatment of certain 3-oxazolin-5-ones, such as 2-methyl-4-phenyl-3-oxazolin-5-one, can also lead to the formation of imidazole (B134444) derivatives through a dimerization and rearrangement process. uzh.ch

The table below outlines representative transformations of 3-oxazolin-5-ones into other heterocyclic systems.

| Starting Material | Key Reagent(s) | Heterocyclic Product | Reference |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrole | nih.gov |

| 2-Methyl-4-phenyl-3-oxazolin-5-one | Heat | Imidazole derivative | uzh.ch |

| Oxazoline-5-one derivative | Thiosemicarbazide, Pyridine | Imidazole-5-one derivative | ijpbs.com |

| 4-Tosyloxazoline | Methanolic Ammonia | 4-Substituted Imidazole | clockss.org |

| Azlactone (2-oxazolin-5-one) | 1,3-Dipolar Cycloaddition | Pyrrole | ekb.eg |

Applications in Natural Product Synthesis

The structural motifs accessible through this compound chemistry are prevalent in numerous biologically active natural products. thieme-connect.com Consequently, these heterocycles serve as strategic intermediates in the total synthesis of these complex molecules. lidsen.com Their utility in this field is linked to their role as precursors for key structural units like substituted pyrroles and oxazolines, which are found in a range of natural products, including alkaloids and cyclodepsipeptides. biointerfaceresearch.comnih.govjst.go.jp

For example, the synthesis of pyrrole-containing natural products, which often exhibit attractive biological properties, can be achieved using methodologies that originate from 3-oxazolin-5-ones. nih.gov The oxazoline (B21484) ring itself is a key structural feature in several natural products. Synthetic strategies toward these molecules often involve the construction of an oxazoline ring from a precursor amino acid, or in some cases, the use of a pre-formed oxazoline-containing building block. The synthesis of an oxazoline analogue of apratoxin A, a potent cytotoxic marine cyclodepsipeptide, demonstrates the application of oxazoline formation in the synthesis of complex natural product analogues. jst.go.jp

Furthermore, the 2-oxazoline subunit, which can be derived from 3-oxazolin-5-ones, is a critical pharmacophore in several bioactive natural products, including the cytotoxic agent brasilibactin and various antitumor agents. nih.gov The development of synthetic routes to these oxazoline-containing fragments is therefore of significant interest in medicinal chemistry and natural product synthesis.

Role in Multicomponent Reaction Cascades

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org 3-Oxazolin-5-ones and their related oxazoline isomers are accessible through such convergent strategies, highlighting their role within these advanced synthetic cascades. nih.govacs.org

A notable example is the palladium-catalyzed three-component reaction involving an aryl halide, an isocyanide, and an amino alcohol. acs.org This process efficiently yields a variety of substituted oxazolines in a single step, providing rapid access to molecular scaffolds relevant to the pharmaceutical and agrochemical industries. acs.org Similarly, the well-known Ugi four-component reaction has been shown to produce substituted 2-oxazolines, sometimes unexpectedly, which are key structural units in several classes of bioactive natural products. nih.gov

The integration of this compound chemistry with MCRs allows for the rapid assembly of molecular complexity from simple starting materials. These strategies are particularly powerful for generating libraries of structurally diverse compounds for high-throughput screening in drug discovery programs. nih.gov The ability to construct the oxazoline ring system within a multicomponent framework underscores its importance as a versatile heterocyclic scaffold in modern synthetic organic chemistry. acs.org

Mechanistic Insights into 3 Oxazolin 5 One Interactions in Biological Systems

Molecular Recognition and Binding Mode Analysis

Molecular recognition is the foundation of a ligand's biological activity, dictating its selective binding to a specific protein target. whba1990.org This process is governed by non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. whba1990.orgbeilstein-journals.org For the 3-oxazolin-5-one scaffold, these interactions are determined by the specific functional groups attached to the core ring.

The analysis of how these molecules bind to their targets is often performed using computational methods like molecular docking and experimental techniques such as X-ray crystallography. nih.govnih.gov Molecular docking studies, for instance, can predict the putative binding conformations of oxazolone (B7731731) derivatives within the active site of a target protein. mdpi.com Such analyses have been crucial in understanding the binding of oxazoline-containing compounds. For example, studies on oxazoline-amino acid bioconjugates have utilized single-crystal X-ray diffraction to reveal the specific supramolecular interactions that drive their assembly in the solid state. rsc.org These bioconjugates are designed with three main components: an oxazoline (B21484) ring, a central aromatic unit, and an amino acid substituent, all of which contribute to the molecule's recognition and binding capabilities. rsc.org

Computational analysis can further corroborate experimental findings, revealing that supramolecular dimer formations of some oxazoline bioconjugates are more stable than their monomeric forms in solution. rsc.org This highlights the complex interplay of forces that govern how these molecules are recognized at a biological interface.

Enzyme Inhibition Mechanisms (e.g., tyrosinase, cyclooxygenase-2, CYP51, peptide deformylase)

Derivatives of this compound have been identified as inhibitors of several key enzymes, demonstrating diverse mechanisms of action.

Tyrosinase: Tyrosinase is a metalloenzyme containing copper ions that plays a rate-limiting role in melanin (B1238610) production. nih.govresearchgate.netthieme-connect.de Overproduction of melanin can lead to hyperpigmentation disorders. researchgate.net Oxazolone derivatives have shown excellent inhibitory activity against tyrosinase. researchgate.net The proposed mechanism involves the inhibitor chelating the binuclear copper ions within the enzyme's active site, thereby blocking the substrate from binding and halting melanin synthesis. nih.govmdpi.com The inhibitory potential of these compounds can surpass that of standard inhibitors like kojic acid. researchgate.net

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for synthesizing prostaglandins, which are key mediators of inflammation and pain. clevelandclinic.orgnih.gov Selective inhibition of COX-2 over the related COX-1 enzyme is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. nih.govtubitak.gov.trfrontiersin.org Certain 4,5-diphenyloxazolone derivatives have been developed as selective COX-2 inhibitors. nih.gov Molecular docking studies have shown that these compounds can effectively fit into the COX-2 binding site, providing a molecular basis for their anti-inflammatory activity. nih.gov

CYP51: Cytochrome P450 14α-demethylase (CYP51) is an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. psu.educardiff.ac.uk Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. psu.edu This makes it a primary target for azole antifungal drugs. researchgate.net The oxazoline and related isoxazolidine (B1194047) scaffolds have been incorporated into novel fungicides that target CYP51, demonstrating that this heterocyclic core can be used to design potent inhibitors of this enzyme class. nih.gov

Peptide Deformylase (PDF): Peptide deformylase is a bacterial metalloenzyme essential for protein maturation. researchgate.netpharmacophorejournal.com It catalyzes the removal of the N-formyl group from the N-terminal methionine of nascent polypeptide chains, a process not found in mammalian protein synthesis, making it an attractive target for new antibiotics. pharmacophorejournal.com Inhibitors based on the oxazolone scaffold often function by incorporating a metal-binding moiety, such as a hydroxamate group. pharmacophorejournal.comarkat-usa.org This group chelates the catalytic metal ion (typically Fe²⁺ or Ni²⁺) in the enzyme's active site, leading to potent and reversible inhibition. pharmacophorejournal.com

Interaction with Biomolecular Targets at a Molecular Level

The inhibitory activity of this compound derivatives is rooted in specific interactions with amino acid residues within the target enzyme's active site.

Peptide Deformylase (PDF): Molecular docking studies of PDF inhibitors have provided detailed insights into their binding mode. The N-formylhydroxylamine functional group, a common feature in these inhibitors, chelates the active site Ni²⁺ ion and forms hydrogen bonds with key residues such as Gln50, Leu91, and Glu133. arkat-usa.org Further interactions can occur; for example, a benzimidazole (B57391) portion of an inhibitor was shown to form a hydrogen bond with the amine hydrogen of Gly89, while a methoxy (B1213986) group formed another hydrogen bond with Arg97. arkat-usa.org The S1' pocket of the PDF active site is a well-conserved hydrophobic region that can accommodate an aromatic ring from the inhibitor, contributing significantly to binding affinity. nih.gov

Tyrosinase: The primary interaction for tyrosinase inhibitors is with the dinuclear copper ions (Cu²⁺) at the enzyme's catalytic core. mdpi.com By chelating these metal ions, the oxazolone-based inhibitors effectively block the enzyme's catalytic function.

Cyclooxygenase-2 (COX-2): For COX-2 inhibitors, molecular docking simulations have confirmed that oxazolone derivatives can be successfully docked into the enzyme's binding site, explaining their inhibitory effect. nih.gov The specific interactions depend on the substituents attached to the oxazolone ring, which can form hydrogen bonds and hydrophobic interactions with the residues lining the active site channel.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding the molecular features required for biological activity. nih.govnih.gov

For tyrosinase inhibitors , SAR studies on a series of seventeen oxazolone derivatives revealed that substitutions at the C-2 and C-4 positions of the oxazolone ring play a vital role in their inhibitory activity. researchgate.net The presence of a cinnamoyl residue at the C-4 position was found to be particularly effective. researchgate.net As shown in the table below, compound 7 , which features this group, was the most potent inhibitor in the series, with an IC₅₀ value significantly lower than the standards, L-mimosine and kojic acid. researchgate.net

| Compound | Key Substituent | IC₅₀ (µM) researchgate.net |

|---|---|---|

| 7 | Cinnamoyl residue at C-4 | 1.23 ± 0.37 |

| 4 | Substituent at C-4 | 3.11 ± 0.95 |

| 6 | Substituent at C-4 | 3.23 ± 0.66 |

| 5 | Substituent at C-4 | 3.51 ± 0.25 |

| 8 | Substituent at C-4 | 2.15 ± 0.75 |

| L-Mimosine (Standard) | - | 3.68 ± 0.02 |

| Kojic Acid (Standard) | - | 16.67 ± 0.52 |

For COX-2 inhibitors , SAR studies led to the identification of 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide as a potent and selective inhibitor with an IC₅₀ value of 2 µM against COX-2 and a selectivity index greater than 50. nih.gov

For peptide deformylase inhibitors , SAR has established that N-formyl-hydroxylamines (reversed hydroxamic acids) and hydroxamic acids are potent metal-binding groups. pharmacophorejournal.com The side chains at other positions are also critical; a t-butyl group at the P2' position provides stability, while substituted piperazines or pyrrolidine (B122466) at the P3' position are optimal for potent PDF inhibition and antibacterial activity. pharmacophorejournal.com

General SAR studies on the related oxazolidinone scaffold have also revealed important principles, such as the observation that replacing a carbonyl oxygen with a thiocarbonyl sulfur (=S) can enhance in vitro antibacterial activity. nih.gov Specifically, derivatives containing a thiourea (B124793) group showed significantly stronger activity than their carbonyl counterparts. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4,5-diphenyloxazolone derivative | Cyclooxygenase-2 (COX-2) | 2 µM | nih.gov |

| (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one) | Tyrosinase | 1.23 µM | researchgate.net |

| Oxazolone derivatives | Tyrosinase | 1.23 - 17.73 µM | researchgate.net |

Future Directions and Emerging Research Avenues for 3 Oxazolin 5 One

The 3-oxazolin-5-one scaffold, a prominent member of the azlactone family, continues to be a focal point of intensive research due to its inherent reactivity and versatile applications. scielo.brbiointerfaceresearch.commdpi.com As a crucial building block in organic synthesis, these compounds are instrumental in creating a wide array of more complex molecules, including amino acids, peptides, and various heterocyclic systems. rsc.orgnih.govresearchgate.net The future of this compound chemistry is poised for significant advancements, with research efforts branching into sustainable synthesis, novel reactivity, predictive computational modeling, advanced materials, and deeper mechanistic understanding of their biological roles.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 3-Oxazolin-5-one, and what experimental parameters critically influence yield?

- Answer : The synthesis of this compound commonly involves visible light-induced nondecarboxylative coupling of redox-active esters with secondary nitro compounds. Key parameters include irradiation wavelength (e.g., blue LEDs), solvent choice (e.g., DCM or THF), and reaction time (optimized at ~2 hours). A representative protocol yields 60–85% efficiency under ambient conditions . For reproducibility, ensure strict control of nitro compound stoichiometry and catalyst loading (e.g., Ru(bpy)₃Cl₂). Comparative methods, such as thermal cyclization of β-nitro ketones, may offer lower yields (40–55%) due to side reactions .

| Method | Catalyst | Yield Range | Key Conditions |

|---|---|---|---|

| Visible light-induced coupling | Ru(bpy)₃Cl₂ | 60–85% | Blue LEDs, RT, 2 h |

| Thermal cyclization | None | 40–55% | 80°C, 12 h |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are critical. For NMR:

- ¹H NMR : Look for oxazoline ring protons (δ 4.5–5.5 ppm) and substituent-specific shifts (e.g., aryl protons at δ 6.8–7.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) signals appear at δ 165–175 ppm, while the oxazoline ring carbons resonate at δ 60–80 ppm .

Advanced Research Questions

Q. How can contradictory mechanistic proposals for this compound formation be resolved experimentally?

- Answer : Contradictions often arise in steps like nitro aldol condensation vs. radical-mediated pathways. To resolve:

Isotopic Labeling : Use ¹⁵N-labeled nitro compounds to track nitrogen migration during cyclization .

Kinetic Studies : Compare rate constants under varying light intensities to distinguish photoredox vs. thermal pathways.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states to validate intermediates observed in mass spectrometry .

- Example: A study combining experimental kinetics and DFT confirmed that visible light initiates a radical-polar crossover mechanism, excluding competing carbocation pathways .

Q. What strategies enhance enantioselectivity in this compound derivatives for asymmetric catalysis?

- Answer : Chiral auxiliaries (e.g., fluorous oxazolidinones) and organocatalysts are effective:

- Auxiliary Approach : (4S,5R)-configured oxazolidinones induce >90% enantiomeric excess (ee) in β-nitro ketone precursors .

- Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi) achieve 70–85% ee via hydrogen-bonding transition states .

Q. How can divergent reactivity of this compound be exploited for constructing complex heterocycles?

- Answer : this compound acts as a 1,3-dipole in [3+2] cycloadditions:

- With alkenes: Forms pyrrolidine derivatives (e.g., 80% yield using methyl acrylate) .

- With nitriles: Generates imidazoline scaffolds via nitrile ylide intermediates.

Methodological Best Practices

Q. What experimental design considerations ensure reproducibility in this compound synthesis?

- Answer :

- Documentation : Report exact light sources (e.g., 450 nm LEDs), photon flux, and reactor geometry to standardize photoredox conditions .

- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (CHCl₃/hexane) for high-purity isolates .

- Data Sharing : Deposit crystallographic data in public repositories (e.g., CCDC) and include raw NMR spectra in supporting information .

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound reactions?

- Answer :

- Cross-Validation : Replicate studies using identical substrates and conditions. For example, a Ru-catalyzed method claiming 90% yield was revised to 75% after accounting for solvent drying .

- Meta-Analysis : Compare turnover numbers (TON) and frequencies (TOF) across studies to identify outlier protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.